molecular formula C9H14N2O B2910134 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole CAS No. 1174132-49-0

4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole

Cat. No. B2910134
M. Wt: 166.224
InChI Key: APOYGZOBMBVIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole, also known as THPP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. THPP is a pyrazole derivative that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole is not fully understood. However, studies have shown that 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole can modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9.

Biochemical And Physiological Effects

4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has been shown to have various biochemical and physiological effects. Studies have shown that 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole can induce cell cycle arrest and apoptosis in cancer cells. 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has some limitations, including its instability under acidic conditions and its low bioavailability.

Future Directions

For the study of 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole include the development of more stable and bioavailable derivatives and the study of 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole in combination with other drugs for the treatment of various diseases.

Scientific Research Applications

4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and neurological disorders. Studies have shown that 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole can inhibit the growth of cancer cells and induce apoptosis. 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

4-methyl-1-(oxan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8-6-10-11(7-8)9-4-2-3-5-12-9/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOYGZOBMBVIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (40.0 uL, 0.519 mmol) was added to a solution of 4-methylpyrazole (0.901 g, 11.0 mmol) in dihydropyran (2.0 mL, 22 mmol). The reaction mixture was stirred at 90° C. for 20 hours. The mixture was cooled to room temperature, and then quenched with Sodium hydride (92 mg, 2.3 mmol). After stirring at room temperature for 10 minutes more, the solvent was removed under vacuum. The residue was suspended in dichloromethane, and passed through a short plug of silica, rinsed with dichloromethane. The filtrate was evaporated in vacuo to yield 1.5213 g (83%) of 4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. LCMS (ESI): M+H=167.4; 1H NMR (400 MHz, DMSO-d6) δ 7.60 (s, 1H), 7.27 (s, 1H), 5.29 (d, J=9.9 Hz, 1H), 3.89 (d, J=11.2 Hz, 1H), 3.64-3.51 (m, 1H), 2.00 (overlapping s and m, 4H), 1.88 (dd, J=27.1, 13.0 Hz, 1H), 1.64 (m, 1H), 1.51 (m, 2H).
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
0.901 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
40 μL
Type
catalyst
Reaction Step Two

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